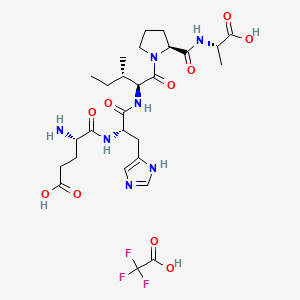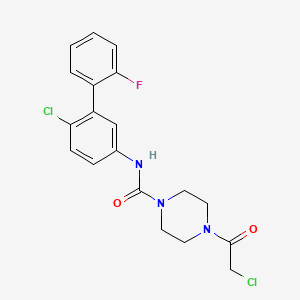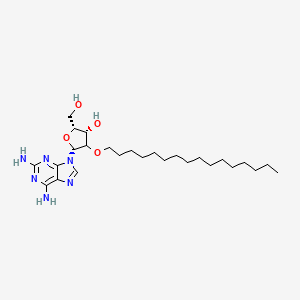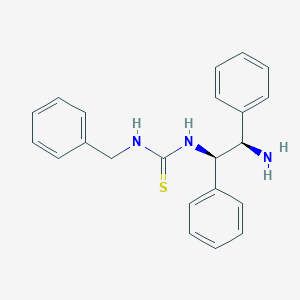
Tmv-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tmv-IN-5 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure and properties, which make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tmv-IN-5 typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The process begins with the preparation of the starting materials, which are then subjected to a series of reactions, including condensation, cyclization, and functional group modifications. These reactions are often carried out under specific conditions, such as controlled temperature, pressure, and pH, to optimize the yield and purity of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demands of various applications. This involves the use of large-scale reactors and advanced purification techniques to ensure the compound is produced efficiently and with high purity. The industrial production process also includes rigorous quality control measures to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tmv-IN-5 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives of this compound, each with unique properties and potential applications. Researchers often analyze these products using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography to determine their structure and purity.
Aplicaciones Científicas De Investigación
Tmv-IN-5 has a wide range of scientific research applications, making it a valuable compound for researchers in various fields. In chemistry, it is used as a building block for the synthesis of new materials and compounds with unique properties. In biology, this compound is studied for its potential as a therapeutic agent, with research focusing on its ability to interact with biological targets and pathways. In medicine, this compound is explored for its potential to treat various diseases, including viral infections and cancer. Additionally, this compound has applications in industry, where it is used in the development of new technologies and products.
Mecanismo De Acción
The mechanism of action of Tmv-IN-5 involves its interaction with specific molecular targets and pathways within biological systems This interaction can lead to various effects, depending on the nature of the target and the pathway involved For example, this compound may inhibit the activity of certain enzymes or proteins, thereby disrupting key biological processes and leading to therapeutic effects
Comparación Con Compuestos Similares
Tmv-IN-5 is unique compared to other similar compounds due to its specific structure and properties. Similar compounds may include other derivatives of tobacco mosaic virus or related viral particles, each with their own unique characteristics. The uniqueness of this compound lies in its ability to undergo specific chemical reactions and interact with biological targets in ways that other compounds cannot. This makes this compound a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.
List of Similar Compounds:- Tobacco mosaic virus coat protein derivatives
- Isoindolin-1-one analogs
- Indole alkaloid derivatives
- Pyrazole amide derivatives
These compounds share some similarities with this compound but also have distinct differences that make them unique in their own right
Propiedades
Fórmula molecular |
C22H23N3S |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-benzylthiourea |
InChI |
InChI=1S/C22H23N3S/c23-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)25-22(26)24-16-17-10-4-1-5-11-17/h1-15,20-21H,16,23H2,(H2,24,25,26)/t20-,21-/m1/s1 |
Clave InChI |
GOEWFHXLCOMDKQ-NHCUHLMSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








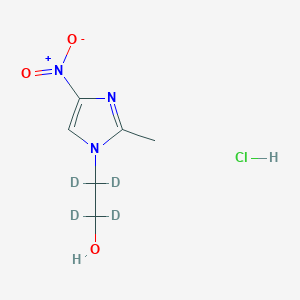

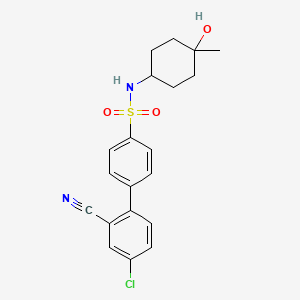

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
